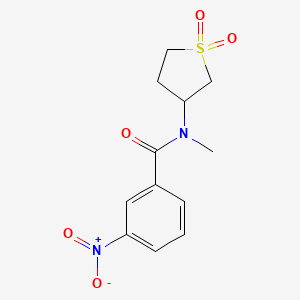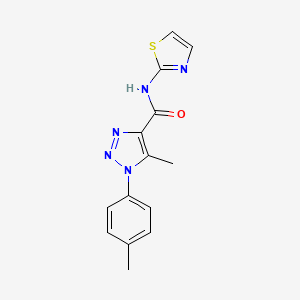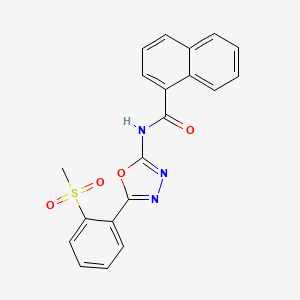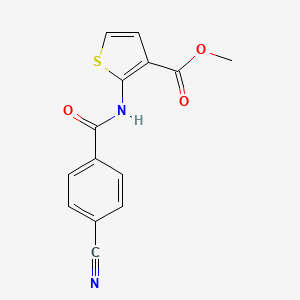![molecular formula C15H17ClN2OS B2701097 N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide CAS No. 878669-31-9](/img/structure/B2701097.png)
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is an organic compound characterized by a thiazole ring substituted with a 3-chloro-4-methylbenzyl group and a 2-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. For instance, 2-bromoacetophenone can react with thiourea under basic conditions to form the thiazole ring.
Substitution with 3-chloro-4-methylbenzyl Group: The thiazole intermediate is then subjected to a nucleophilic substitution reaction with 3-chloro-4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the substituted thiazole with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial or fungal infections due to its thiazole moiety.
Biological Studies: The compound can be used as a probe to study enzyme interactions and inhibition mechanisms.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The aromatic and amide groups may also participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the binding site.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide: Lacks the chloro substituent, which may affect its reactivity and binding affinity.
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide: Similar structure but without the methyl group on the benzyl ring, potentially altering its steric and electronic properties.
Uniqueness
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is unique due to the specific combination of substituents on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups on the benzyl ring provides a distinct steric and electronic environment, potentially enhancing its interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-9(2)14(19)18-15-17-8-12(20-15)6-11-5-4-10(3)13(16)7-11/h4-5,7-9H,6H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZXCTDTIAHHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Azaspiro[4.6]undecan-4-ol](/img/structure/B2701014.png)


![5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2701018.png)

![methyl 2-(2-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2701023.png)

![1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2701025.png)
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2701026.png)
![(E)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2701028.png)




